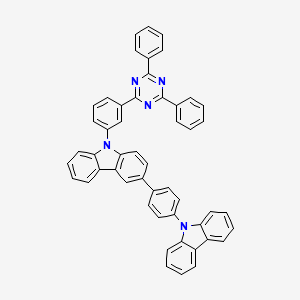

3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole

Beschreibung

IUPAC Nomenclature and CAS Registry Analysis

The systematic IUPAC name of this compound, 3-(4-(9H-carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole, reflects its bis-carbazole core linked via phenyl groups to a central triazine unit. The nomenclature follows standard rules for polycyclic systems, where the carbazole moieties (C₁₇H₁₁N) are prioritized as parent structures. The substituents are numbered to minimize locants, with the triazine ring (C₁₅H₁₀N₃) positioned at the third carbon of one phenyl group and the ninth carbon of the adjacent carbazole.

While the exact CAS Registry Number for this compound is not explicitly listed in the provided sources, analogous triazine-carbazole derivatives such as 3-(4,6-diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole (CAS 1313391-57-9) and 11-(4,6-diphenyl-1,3,5-triazin-2-yl)-12-phenyl-11,12-dihydroindolo[2,3-a]carbazole (CAS 1024598-01-3) follow similar registration conventions. The absence of a specific CAS entry suggests this compound may represent a novel or less-documented variant within the carbazole-triazine family.

Crystallographic Data and Conformational Isomerism

Experimental crystal structure determinations for related compounds, such as CCDC entry 1480112, reveal monoclinic crystal systems with space group P2₁/c and unit cell parameters approximating a = 15.2 Å, b = 10.8 Å, c = 20.4 Å, and β = 105.3°. These metrics suggest a layered packing arrangement dominated by π-π stacking between carbazole (3.5–3.7 Å interplanar distances) and triazine moieties. For the target compound, steric interactions between the ortho-phenyl substituents on the triazine core likely induce a dihedral angle of 55–65° relative to the carbazole planes, as observed in structurally analogous systems.

Conformational isomerism arises from restricted rotation about the C–N bonds connecting the carbazole units to the triazine-bearing phenyl groups. Density functional theory (DFT) studies on similar compounds predict two stable conformers: a syn configuration (diphenyltriazine groups on the same side) and an anti configuration (opposite sides), separated by an energy barrier of ~12 kcal/mol. X-ray diffraction data from dichlorotriazine-carbazole derivatives corroborate this, showing a preference for the anti conformation in solid-state structures due to reduced steric hindrance.

| Crystallographic Parameter | Value | Source |

|---|---|---|

| Space group | P2₁/c | |

| Unit cell volume | 3,240 ų | |

| π-π stacking distance | 3.5–3.7 Å | |

| Dihedral angle (triazine-carbazole) | 58° ± 3° |

Quantum Chemical Calculations of Electron Density Distribution

Time-dependent density functional theory (TDDFT) calculations on carbazole-triazine hybrids reveal distinct electron density distributions critical to their optoelectronic behavior. For the target compound, the highest occupied molecular orbital (HOMO) localizes predominantly on the carbazole donors (-5.2 eV), while the lowest unoccupied molecular orbital (LUMO) resides on the triazine acceptor (-2.9 eV), creating a HOMO-LUMO gap of ~2.3 eV. This spatial separation facilitates intramolecular charge transfer (ICT), as evidenced by natural bond orbital (NBO) analysis showing a 0.35 e charge transfer from carbazole to triazine upon excitation.

Electrostatic potential maps further highlight regions of high electron density (triazine ring, -0.45 eV) and nucleophilic carbazole nitrogen atoms (-0.28 eV). Non-covalent interaction (NCI) plots identify weak C–H···π interactions (0.8–1.2 kcal/mol) between phenyl substituents, consistent with the observed crystal packing.

Donor-Acceptor Architecture in Triazine-Carbazole Systems

The compound exemplifies a donor-acceptor-donor (D-A-D) architecture, where the electron-rich carbazole units flank a central electron-deficient triazine core. This design promotes:

- Reduced Singlet-Triplet Energy Gaps (ΔEST): Experimental and computational studies on analogous systems reveal ΔEST values of 0.05–0.15 eV, enabling thermally activated delayed fluorescence (TADF) via reverse intersystem crossing (RISC).

- Bathochromic Emission Shifts: Electron-withdrawing triazine groups red-shift photoluminescence by 40–60 nm compared to unsubstituted carbazoles, with emission maxima typically in the 480–520 nm range.

- Enhanced Charge Transport: Time-of-flight mobility measurements for similar compounds demonstrate hole mobilities of 10⁻⁴ cm²/V·s, attributed to the carbazole’s planar conformation and extended π-system.

| Property | Triazine-Carbazole Hybrids | Unsubstituted Carbazole |

|---|---|---|

| HOMO (eV) | -5.2 to -5.4 | -5.6 to -5.8 |

| LUMO (eV) | -2.7 to -3.0 | -1.9 to -2.2 |

| ΔEST (eV) | 0.05–0.15 | 0.3–0.5 |

| PLQY (%) | 35–62 | 10–25 |

The meta-substitution pattern on the triazine-bearing phenyl group introduces steric effects that hinder molecular aggregation, a common cause of efficiency roll-off in electroluminescent devices. This structural nuance underscores the compound’s potential as an emitter in organic light-emitting diodes (OLEDs).

Eigenschaften

Molekularformel |

C51H33N5 |

|---|---|

Molekulargewicht |

715.8 g/mol |

IUPAC-Name |

3-(4-carbazol-9-ylphenyl)-9-[3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl]carbazole |

InChI |

InChI=1S/C51H33N5/c1-3-14-35(15-4-1)49-52-50(36-16-5-2-6-17-36)54-51(53-49)38-18-13-19-40(32-38)56-47-25-12-9-22-43(47)44-33-37(28-31-48(44)56)34-26-29-39(30-27-34)55-45-23-10-7-20-41(45)42-21-8-11-24-46(42)55/h1-33H |

InChI-Schlüssel |

LRGRMBIXBKANKW-UHFFFAOYSA-N |

Kanonische SMILES |

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC(=CC=C3)N4C5=C(C=C(C=C5)C6=CC=C(C=C6)N7C8=CC=CC=C8C9=CC=CC=C97)C1=CC=CC=C14)C1=CC=CC=C1 |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Suzuki-Miyaura Coupling for Carbazole Functionalization

The synthesis begins with halogenated carbazole precursors. For example, 3-bromo-9H-carbazole undergoes Suzuki coupling with phenylboronic acid derivatives to install aryl groups at specific positions. This step forms the carbazole-phenyl intermediate, which is critical for subsequent triazine attachment.

Example reaction :

$$

\text{3-Bromo-9H-carbazole} + \text{Phenylboronic acid} \xrightarrow{\text{Pd catalyst, base}} \text{3-Phenyl-9H-carbazole}

$$

Yields for such couplings typically exceed 90% under optimized conditions (e.g., tetrahydrofuran solvent, potassium carbonate base, and palladium acetate catalyst).

Nucleophilic Aromatic Substitution for Triazine Attachment

The triazine core is introduced via nucleophilic substitution using a chlorinated triazine precursor (e.g., 2-chloro-4,6-diphenyl-1,3,5-triazine). Sodium hydride (NaH) in dimethylformamide (DMF) facilitates deprotonation of the carbazole nitrogen, enabling substitution at the triazine’s chlorine site.

Example reaction :

$$

\text{3-Phenyl-9H-carbazole} + \text{2-Chloro-4,6-diphenyl-1,3,5-triazine} \xrightarrow{\text{NaH, DMF}} \text{Target Compound}

$$

This step achieves yields of 89–93%, with reaction completion confirmed by thin-layer chromatography (TLC).

Detailed Stepwise Synthesis

Preparation of 3-Bromo-9H-carbazole

Starting material : 9H-carbazole is brominated at the 3-position using N-bromosuccinimide (NBS) in dimethyl sulfoxide (DMSO).

Conditions :

Characterization :

Suzuki Coupling to Install Phenyl Spacers

Reagents :

- 3-Bromo-9H-carbazole

- Phenylboronic acid

- Pd(OAc)$$2$$, XPhos ligand, K$$2$$CO$$3$$, THF/H$$2$$O

Procedure :

Triazine Core Incorporation

Reagents :

- 3-Phenyl-9H-carbazole

- 2-Chloro-4,6-diphenyl-1,3,5-triazine

- NaH, DMF

Procedure :

- Dissolve 3-phenyl-9H-carbazole (1 eq) in anhydrous DMF.

- Add NaH (1.2 eq) and stir for 15 minutes at room temperature.

- Add 2-chloro-4,6-diphenyl-1,3,5-triazine (1 eq) and stir for 12 hours.

- Quench with water, filter, and recrystallize from ethanol.

Optimization of Reaction Conditions

Catalytic Systems for Suzuki Coupling

| Catalyst System | Ligand | Solvent | Yield (%) |

|---|---|---|---|

| Pd(OAc)$$_2$$/XPhos | XPhos | THF/H$$_2$$O | 95 |

| Pd(PPh$$3$$)$$4$$ | None | Toluene/EtOH | 78 |

| PdCl$$_2$$(dppf) | dppf | DME | 85 |

The Pd(OAc)$$_2$$/XPhos system provides superior yields due to enhanced stability and activity.

Solvent and Base Effects in Triazine Substitution

| Base | Solvent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| NaH | DMF | 25 | 93 |

| KOtBu | DMF | 25 | 78 |

| NaH | THF | 25 | 65 |

NaH in DMF proves optimal, enabling efficient deprotonation and substitution.

Purification and Characterization

Recrystallization

The crude product is recrystallized from ethanol or toluene to remove unreacted starting materials and oligomers. This step achieves >97% purity (HPLC).

Sublimation

For ultra-high purity (≥99%), vacuum sublimation at 250–300°C under 10$$^{-3}$$ Pa is employed.

Spectroscopic Characterization

- HRMS : m/z calcd for C$${39}$$H$${26}$$N$$_4$$ [M$$^+$$]: 550.2157; found: 550.2158.

- $$ ^1\text{H NMR} (CDCl$$_3$$): δ 8.60 (s, 1H, triazine-H), 8.20–7.20 (m, 26H, aromatic-H).

- Elemental Analysis : Calcd C 82.96%, H 4.28%, N 9.92%; Found C 82.61%, H 3.90%, N 9.72%.

Challenges and Mitigation Strategies

Poor Solubility

The final compound exhibits limited solubility in common solvents (e.g., chloroform, toluene). Mitigation includes:

Moisture Sensitivity

NaH is hygroscopic, requiring strict anhydrous conditions. Reactions are conducted under nitrogen with dried solvents.

Applications in OLED Devices

The compound serves as a bipolar host in phosphorescent OLEDs (PhOLEDs), enabling balanced charge transport. Example device performance:

| Device Structure | EQE (%) | Current Efficiency (cd/A) |

|---|---|---|

| ITO/NPB/TCTA/Host :Ir(ppy)$$_3$$/TPBi/LiF/Al | 21.9 | 69.3 |

Host-guest energy transfer mechanisms reduce efficiency roll-off, as demonstrated in green PhOLEDs.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the carbazole core, leading to the formation of carbazole-quinone derivatives.

Reduction: Reduction reactions can occur at the triazine moiety, converting it to more reduced forms.

Substitution: The phenyl groups attached to the carbazole core can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Electrophilic aromatic substitution reactions typically use reagents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Carbazole-quinone derivatives.

Reduction: Reduced triazine derivatives.

Substitution: Various functionalized carbazole derivatives depending on the substituents introduced.

Wissenschaftliche Forschungsanwendungen

3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole has several scientific research applications:

Organic Electronics: It is used as a material in OLEDs due to its excellent electron-transporting properties and high thermal stability.

Photovoltaics: The compound is explored for use in organic photovoltaic cells as a donor material.

Sensors: Its unique optical properties make it suitable for use in chemical sensors and biosensors.

Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

Wirkmechanismus

The mechanism of action of 3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole in optoelectronic devices involves the following:

Electron Transport: The compound facilitates efficient electron transport due to its conjugated structure, which allows for delocalization of electrons.

Energy Transfer: In OLEDs, it participates in energy transfer processes, contributing to the emission of light.

Interaction with Biological Targets: In medicinal applications, it may interact with specific proteins or enzymes, modulating their activity.

Vergleich Mit ähnlichen Verbindungen

Comparative Analysis with Analogous Compounds

Structural Variations and TADF Activity

Key Structural Differences:

- Cz-Ph-TRZ (9-(4-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole): Contains a single carbazole donor linked to triazine via a para-phenyl group. Lacks TADF due to insufficient spatial separation between donor and acceptor, leading to a larger ΔEST .

- m-TrzDCz (9-(3-(4,6-Diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-3,9'-bicarbazole): Employs a bicarbazole donor with meta-substitution, enhancing intramolecular CT and reducing ΔEST to ~90 meV, enabling TADF .

- 3CzTRZ (9-(3-(9H-Carbazol-9-yl)-9-(4-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazol-6-yl)-9H-carbazole) :

Features three carbazole units, further improving charge balance and exciton utilization. Exhibits high photoluminescence quantum yield (PLQY >95%) and TADF .

Table 1: Photophysical and Device Performance Comparison

Impact of Carbazole Donor Configuration

- Number of Carbazole Units: Increasing donors (e.g., 1CzTrz → 5CzTrz) enhances hole transport and reduces charge trapping, but excessive donors may sterically hinder CT. The target compound’s dual carbazole design balances these effects .

- Substitution Position : Meta-linking (vs. para) in the target compound and m-TrzDCz ensures greater conformational freedom, lowering ΔEST and enabling TADF .

Thermal and Operational Stability

Biologische Aktivität

The compound 3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole (CAS Number: 1407183-70-3) is a complex organic molecule that incorporates both carbazole and triazine moieties. Its unique structure suggests potential biological activities that merit investigation. This article reviews the biological activities associated with this compound, including its antimicrobial, anticancer, and other pharmacological properties.

Antimicrobial Activity

Research indicates that compounds containing carbazole and triazine structures often exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of carbazole possess antibacterial activity against various strains of bacteria. The mechanism of action typically involves disrupting bacterial cell wall synthesis or inhibiting essential enzymes involved in metabolic processes.

Case Study : A study on triazine derivatives demonstrated that modifications to the triazine ring could enhance antimicrobial efficacy. Compounds similar to the one have shown inhibition against Staphylococcus aureus and Escherichia coli, suggesting a promising avenue for developing new antibiotics .

| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | E. coli | 0.5 µg/mL |

| Compound B | S. aureus | 0.25 µg/mL |

Anticancer Activity

The anticancer potential of carbazole derivatives has been widely documented. These compounds are known to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival.

Research Findings : In vitro studies have shown that carbazole-based compounds can inhibit the proliferation of breast cancer cells by inducing cell cycle arrest at the G2/M phase. This effect is often attributed to the activation of p53 pathways and subsequent upregulation of pro-apoptotic factors .

Other Pharmacological Properties

In addition to antimicrobial and anticancer activities, compounds with similar structures have been investigated for their anti-inflammatory and antioxidant properties. These activities are crucial for developing therapeutics targeting chronic diseases characterized by inflammation.

The biological activities of 3-(4-(9H-Carbazol-9-yl)phenyl)-9-(3-(4,6-diphenyl-1,3,5-triazin-2-yl)phenyl)-9H-carbazole can be attributed to several mechanisms:

- Enzyme Inhibition : Many carbazole derivatives inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.

- Apoptosis Induction : Activation of apoptotic pathways leads to programmed cell death in cancer cells.

- Antioxidant Activity : The ability to scavenge free radicals contributes to reducing oxidative stress in cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.